molecular formula C12H10BrNO B112438 1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 299440-52-1

1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B112438
CAS RN: 299440-52-1
M. Wt: 264.12 g/mol
InChI Key: YQAQFRXRIAKHIY-UHFFFAOYSA-N
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Description

“1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also has a bromo-methylphenyl group attached to the pyrrole ring .


Synthesis Analysis

The synthesis of such compounds often involves several steps, including the formation of the pyrrole ring and the introduction of the bromo-methylphenyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring and a bromo-methylphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the pyrrole ring, which is an aromatic system. The compound could potentially undergo a variety of reactions, including substitution reactions at the bromine atom and reactions at the pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen atom .

Scientific Research Applications

Synthesis of Fluorinated Pyrroles

A study by Surmont et al. (2009) outlines a novel synthesis route for 3-fluoropyrroles, starting from 2-aryl-5-(bromomethyl)-1-pyrrolines. This method, involving electrophilic alpha,alpha-difluorination and subsequent aromatization, suggests potential for generating various fluorinated pyrrole derivatives, which could be relevant for the synthesis or modification of "1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde" for specific research applications (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).

Chemical Transformations and Biological Activities

  • The work of Babak et al. (2015) on the aldol-crotonic condensation of allobetulone and betulonic aldehyde with pyrrole- and pyrazole-carbaldehydes to produce α,β-unsaturated ketones highlights the chemical versatility of pyrrole derivatives. Such reactions could indicate the potential of "1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde" in synthesizing complex organic molecules with possible applications in material science or as intermediates in pharmaceutical synthesis (Babak, Semenenko, Gella, Musatov, Shishkina, Novikova, Sofronov, Morina, & Lipson, 2015).

Supramolecular Chemistry and Magnetic Properties

Giannopoulos et al. (2014) explored the use of pyrrole-carbaldehyde derivatives in constructing high nuclearity Mn(III) barrel-like clusters, demonstrating single-molecule magnetic behavior. This research suggests that derivatives of pyrrole, such as "1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde," could play a role in the development of new magnetic materials or in studies related to supramolecular chemistry (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014).

Antimicrobial and Antitumor Applications

Research into the antimicrobial and antitumor properties of chitosan Schiff bases incorporating heterocyclic moieties, including pyrazole derivatives, by Hamed et al. (2020), hints at the potential biomedical applications of pyrrole derivatives. Such compounds, possibly including "1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde," could be investigated for their biological activities, providing a basis for the development of new therapeutic agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Safety And Hazards

As with any chemical compound, handling “1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-9-7-10(4-5-12(9)13)14-6-2-3-11(14)8-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAQFRXRIAKHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde

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